molecular formula C11H19NO2 B1359257 4-(Pyrrolidin-1-yl)cyclohexanecarboxylic acid CAS No. 1368871-80-0

4-(Pyrrolidin-1-yl)cyclohexanecarboxylic acid

Cat. No.: B1359257
CAS No.: 1368871-80-0
M. Wt: 197.27 g/mol
InChI Key: QGLIRKPCVTUTII-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)cyclohexanecarboxylic acid is an organic compound that features a cyclohexane ring substituted with a pyrrolidine ring and a carboxylic acid group. This compound is of interest due to its unique structure, which combines the rigidity of the cyclohexane ring with the flexibility of the pyrrolidine ring, making it a versatile scaffold in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-yl)cyclohexanecarboxylic acid typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions. For instance, cyclohexanone can be reacted with pyrrolidine in the presence of a base to form the desired product.

    Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide or carboxylation reagents under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and catalysts to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also common in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-yl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of N-substituted pyrrolidine derivatives.

Scientific Research Applications

4-(Pyrrolidin-1-yl)cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: Lacks the pyrrolidine ring, making it less versatile in certain applications.

    Pyrrolidinecarboxylic acid: Lacks the cyclohexane ring, affecting its rigidity and overall chemical properties.

    4-(Piperidin-1-yl)cyclohexanecarboxylic acid: Similar structure but with a piperidine ring instead of a pyrrolidine ring, which can influence its reactivity and biological activity.

Uniqueness

4-(Pyrrolidin-1-yl)cyclohexanecarboxylic acid is unique due to the combination of the cyclohexane and pyrrolidine rings, providing a balance of rigidity and flexibility. This unique structure makes it a valuable scaffold in the synthesis of complex molecules and potential therapeutic agents.

Properties

IUPAC Name

4-pyrrolidin-1-ylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h9-10H,1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLIRKPCVTUTII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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